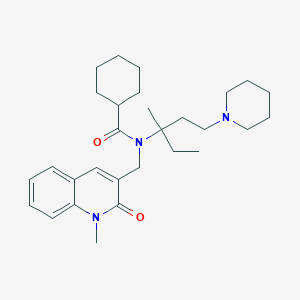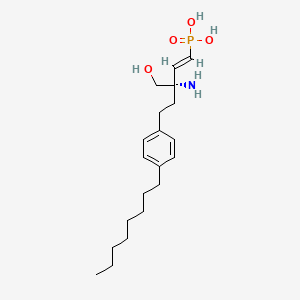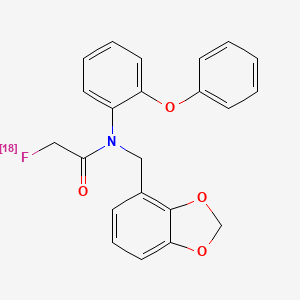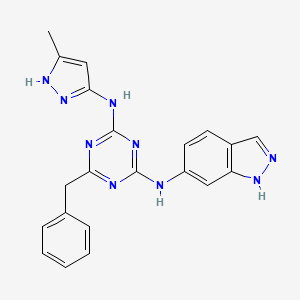
rac-N-(3-methyl-1-(piperidin-1-yl)pentan-3-yl)-N-((1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID27788040-Compound-5b” is a synthetic organic compound designed in a medicinal chemistry study to identify inhibitors of casein kinase 2 (CK2) . It is a small molecular drug with a molecular weight of 465.7 . This compound has shown significant potential in various scientific research applications, particularly in the field of cancer research .
Preparation Methods
The synthetic routes and reaction conditions for “PMID27788040-Compound-5b” involve multiple steps. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions, often using catalysts to enhance the reaction rate.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
“PMID27788040-Compound-5b” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol. The reactions are usually conducted at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
“PMID27788040-Compound-5b” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in various chemical reactions and studies.
Biology: Investigated for its biological activity and interactions with cellular components.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of “PMID27788040-Compound-5b” involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets casein kinase 2 (CK2), inhibiting its activity.
Pathways Involved: By inhibiting CK2, the compound affects various cellular pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
“PMID27788040-Compound-5b” can be compared with other similar compounds, highlighting its uniqueness:
Properties
Molecular Formula |
C29H43N3O2 |
|---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
N-[(1-methyl-2-oxoquinolin-3-yl)methyl]-N-(3-methyl-1-piperidin-1-ylpentan-3-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C29H43N3O2/c1-4-29(2,17-20-31-18-11-6-12-19-31)32(28(34)23-13-7-5-8-14-23)22-25-21-24-15-9-10-16-26(24)30(3)27(25)33/h9-10,15-16,21,23H,4-8,11-14,17-20,22H2,1-3H3 |
InChI Key |
LQTUVTFQPOMQHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCN1CCCCC1)N(CC2=CC3=CC=CC=C3N(C2=O)C)C(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[2-[[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B10834920.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834927.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834928.png)



![N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide](/img/structure/B10834973.png)

![N-[2-[4,7-dichloro-6-(3-chlorothiophen-2-yl)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2,2,2-trifluoroacetamide](/img/structure/B10834992.png)
![5-(4-Methoxy-phenyl)-3-(pyrimidin-2-ylamino)-1,5-dihydro-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B10834999.png)
![Methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide](/img/structure/B10835007.png)
![6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile](/img/structure/B10835010.png)
![2-[3-[2-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B10835012.png)

